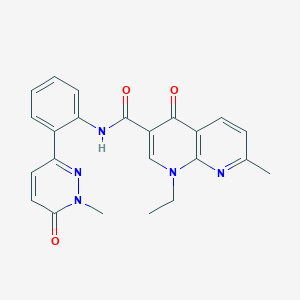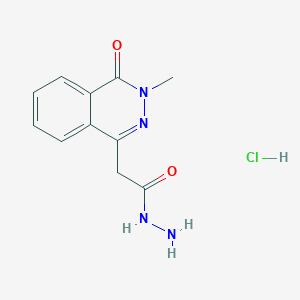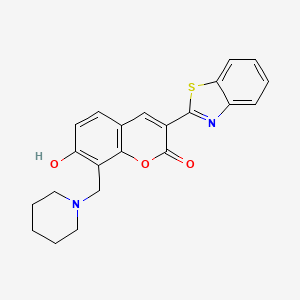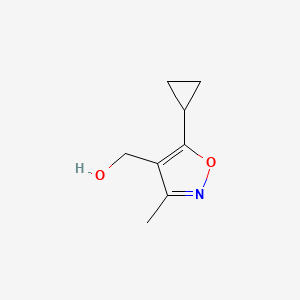![molecular formula C17H12ClN3OS2 B2882830 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-92-8](/img/structure/B2882830.png)
5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-d]thiazoles are a type of organic compound that have been used in the design and synthesis of various materials due to their unique properties . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used as building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthesis of thiazolo[5,4-d]thiazoles involves a combination of three-step procedures: Ketcham reaction, radical bromination, and Suzuki cross-coupling . The synthetic approach towards these compounds is flexible, allowing for diverse structural modes and preparation methods .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker . The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazoles have shown superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of these compounds benefits from the triazine moiety .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties .科学的研究の応用
Semiconductors for Plastic Electronics
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .
Organic Photovoltaics
Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential in the field of organic photovoltaics . The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .
Synthetic Methods
The synthetic approach towards thiazolo[5,4-d]thiazole derivatives involves a three-step procedure: Ketcham reaction, radical bromination, and Suzuki cross-coupling . These methods provide a range of materials with basic properties and main applications .
Electroluminescent Devices
Thiazolo[5,4-d]thiazole derivatives with spirobifluorene moiety have been used as novel D-π-A type organic hosts in electroluminescent devices . The synthetic approach towards these compounds involves a similar three-step procedure, differing in the final step utilizing Suzuki-type polymerization .
Metal–Organic Frameworks (MOFs)
A pillared-layer Zn-MOF (MOF-LS10) was constructed by 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4TCPP) and 2,5-di (pyridin-4-yl)thiazolo [5,4-d]thiazole (DPTZTZ) . After activation, MOF-LS10 has a permanent porosity and moderate CO2 adsorption capacity .
Photocatalysis
Thiazolo[5,4-d]thiazole heterocycles play a role in photocatalysis . A reference polymer, CTF-NWU-2, was synthesized by replacing the aldehyde monomer with 1,4-di (4-formylphenyl)benzene .
作用機序
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through efficient intermolecular π–π overlap . This interaction could result in changes in the electronic properties of the system, potentially influencing the compound’s performance in applications such as photocatalysis .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit superior photocatalytic activity for hydrogen production and dye degradation . This suggests that the compound could potentially influence pathways related to these processes.
Result of Action
Related compounds have demonstrated significant photocatalytic activity, suggesting that this compound could potentially have similar effects .
Action Environment
It is known that factors such as light exposure and temperature can impact the performance of photocatalytic materials .
将来の方向性
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHAKUGNCXORBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

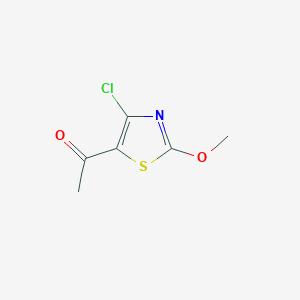
![2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2882750.png)
![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)
![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

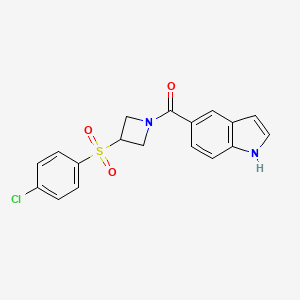

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
